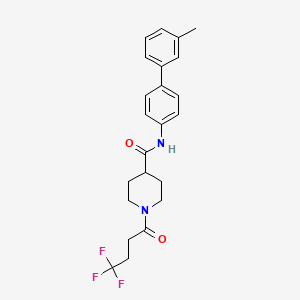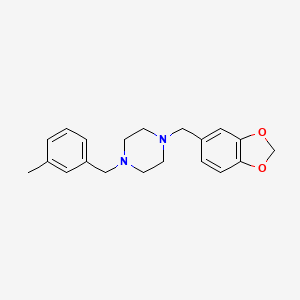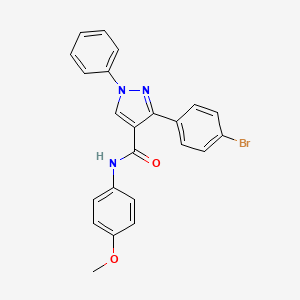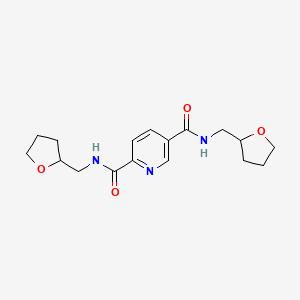![molecular formula C24H17ClN2O3 B6085924 methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate, also known as CQMA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CQMA belongs to the class of quinoline-based compounds, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. It has been studied extensively for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antimicrobial effects against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The exact mechanism of action of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate is not yet fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor effects. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell migration and invasion, and modulation of immune response. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of tumors. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages for use in scientific research, including its high purity and stability, as well as its well-defined structure. It can be easily synthesized in large quantities, making it readily available for use in experiments. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and exposure time when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate, including further studies on its mechanism of action and its potential therapeutic applications. Additional studies are needed to fully understand the molecular targets and signaling pathways involved in the antitumor and anti-inflammatory effects of this compound. Furthermore, research is needed to determine the safety and efficacy of this compound in animal models and clinical trials. Finally, there is a need for the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound for use in therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer therapy, anti-inflammatory treatment, and antimicrobial therapy. Its mechanism of action is not yet fully understood, but it has been shown to exhibit a wide range of pharmacological activities. This compound has several advantages for use in scientific research, but careful consideration should be given to its potential toxicity and limited solubility. Future research is needed to fully understand the molecular targets and signaling pathways involved in the effects of this compound, as well as its safety and efficacy in animal models and clinical trials.
Synthesemethoden
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate can be synthesized through a multistep reaction process that involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzophenone, followed by cyclization to form the quinoline ring. The resulting compound is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent to obtain the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
methyl 4-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-30-24(29)16-8-12-18(13-9-16)26-23(28)20-14-22(15-6-10-17(25)11-7-15)27-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXCSXYULSHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6085857.png)
![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)

![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)



![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
